Methyl 2,3,4-tri-O-acetyl-6-chloro-6-deoxyhexopyranoside
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Overview
Description
Methyl 2,3,4-tri-O-acetyl-6-chloro-6-deoxyhexopyranoside is a synthetic organic compound that belongs to the class of acetylated sugars. This compound is characterized by the presence of three acetyl groups and a chlorine atom attached to a hexopyranoside ring. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4-tri-O-acetyl-6-chloro-6-deoxyhexopyranoside typically involves the acetylation of a hexopyranoside precursor. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The chlorination step is achieved by treating the acetylated intermediate with thionyl chloride or another chlorinating agent under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4-tri-O-acetyl-6-chloro-6-deoxyhexopyranoside undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids and reduction to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as triethylamine.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted hexopyranosides.
Hydrolysis: Formation of deacetylated hexopyranosides.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Methyl 2,3,4-tri-O-acetyl-6-chloro-6-deoxyhexopyranoside has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 2,3,4-tri-O-acetyl-6-chloro-6-deoxyhexopyranoside involves its interaction with specific molecular targets. The acetyl groups and the chlorine atom play a crucial role in its reactivity and binding affinity. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of various metabolites. The pathways involved include nucleophilic substitution and hydrolysis reactions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-galactopyranoside
- Methyl 2,3,4-tri-O-acetyl-1-thio-β-D-glucopyranosid-uronate
- Methyl 2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-α-D-glucopyranouronate
Uniqueness
Methyl 2,3,4-tri-O-acetyl-6-chloro-6-deoxyhexopyranoside is unique due to the presence of a chlorine atom at the 6-position, which imparts distinct chemical properties and reactivity compared to other acetylated hexopyranosides. This structural feature makes it a valuable compound for specific synthetic applications and research studies .
Properties
CAS No. |
53691-80-8 |
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Molecular Formula |
C13H19ClO8 |
Molecular Weight |
338.74 g/mol |
IUPAC Name |
[4,5-diacetyloxy-2-(chloromethyl)-6-methoxyoxan-3-yl] acetate |
InChI |
InChI=1S/C13H19ClO8/c1-6(15)19-10-9(5-14)22-13(18-4)12(21-8(3)17)11(10)20-7(2)16/h9-13H,5H2,1-4H3 |
InChI Key |
WOHUZHBCKXUUQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)CCl |
Origin of Product |
United States |
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